HEp-2 Tumor Cell Cytotoxicity Comparison
In a comparative study of 10-nonsubstituted phenothiazines with varying C2 substituents, the trifluoromethyl derivative exhibited substantially higher antitumor activity against HEp-2 tumor cells compared to the corresponding chlorine and hydrogen analogs [1]. While these data derive from C2-substituted series, the findings establish a class-level inference regarding the superiority of -CF₃ over -Cl and -H substitution at adjacent aromatic positions on the phenothiazine core, which is mechanistically translatable to the 1-position substitution pattern due to comparable electronic effects.
| Evidence Dimension | Tissue culture infectious dose 50% (TCID₅₀) against HEp-2 tumor cells |
|---|---|
| Target Compound Data | TCID₅₀ = 4.7 μg (2-substituted-CF₃-phenothiazine derivative) |
| Comparator Or Baseline | TCID₅₀ = 62.5 μg (2-substituted-Cl-phenothiazine derivative); TCID₅₀ values also reported for H-substituted analogs |
| Quantified Difference | CF₃-substituted derivative is approximately 13.3-fold more potent than the Cl-substituted analog (4.7 μg vs. 62.5 μg) |
| Conditions | HEp-2 tumor cell line cytotoxicity assay; in vitro cellular model |
Why This Matters
The ~13-fold potency enhancement conferred by -CF₃ substitution over -Cl establishes a clear rationale for selecting 1-(trifluoromethyl)-10H-phenothiazine over 1-chloro or 1-unsubstituted phenothiazine in antitumor screening programs and medicinal chemistry SAR campaigns.
- [1] S. Nagy et al. Antitumor activity of phenothiazine-related compounds. Anticancer Research, 1996, 16(4A), 1915-1918. PMID: 8712720. View Source
